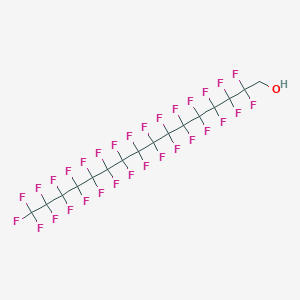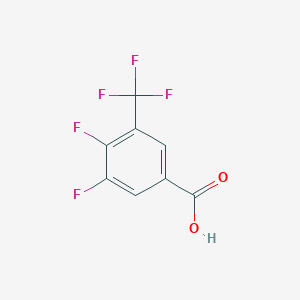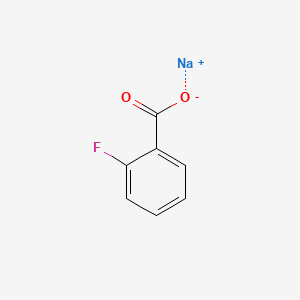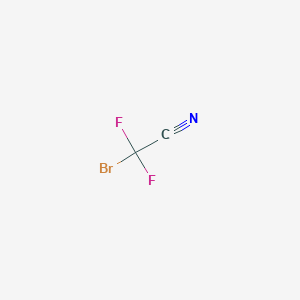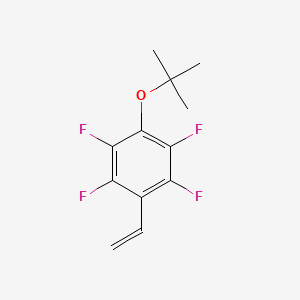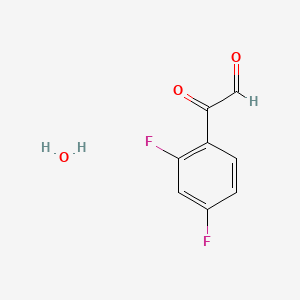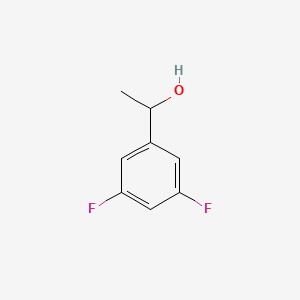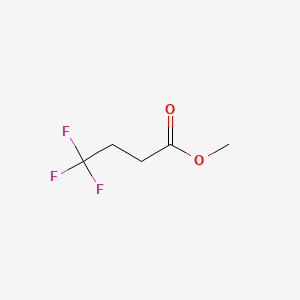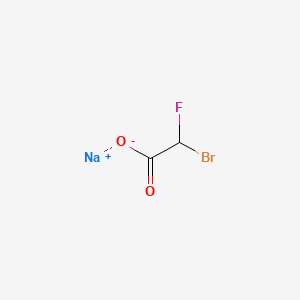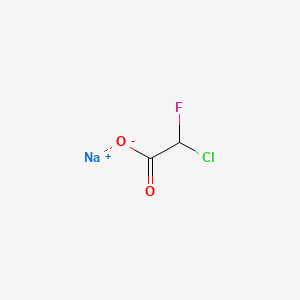![molecular formula C11H6ClF3N2O B1304104 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride CAS No. 220461-85-8](/img/structure/B1304104.png)
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzoyl chloride moiety. This compound is of significant interest in organic synthesis due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the benzoyl chloride moiety: This is usually done by reacting the trifluoromethylated pyrazole with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic aromatic substitution: The benzene ring can undergo substitution reactions, particularly in the presence of electron-donating groups.
Oxidation and reduction: The pyrazole ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride can facilitate electrophilic aromatic substitution.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products
Amides and esters: Formed through nucleophilic substitution.
Substituted benzoyl derivatives: Resulting from electrophilic aromatic substitution.
科学研究应用
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a precursor for drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride depends on its specific application:
Enzyme inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor binding: It can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
4-(trifluoromethyl)benzoyl chloride: Lacks the pyrazole ring but shares the trifluoromethyl and benzoyl chloride functionalities.
3-(trifluoromethyl)-1H-pyrazole: Contains the pyrazole ring and trifluoromethyl group but lacks the benzoyl chloride moiety.
Uniqueness
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride is unique due to the combination of its trifluoromethyl group, pyrazole ring, and benzoyl chloride moiety
属性
IUPAC Name |
4-[3-(trifluoromethyl)pyrazol-1-yl]benzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10(18)7-1-3-8(4-2-7)17-6-5-9(16-17)11(13,14)15/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSUAELOZKXNPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N2C=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381693 |
Source


|
| Record name | 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220461-85-8 |
Source


|
| Record name | 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
